Compound Description: This class of compounds represents novel glutaminase 1 inhibitors, demonstrating promising antineoplastic efficacy, particularly in glioblastoma chemotherapy. [] The study focused on elucidating 2D and 3D-QSAR models to validate the antineoplastic activity of these analogues and identify optimal structural configurations for new drug design. []
Relevance: These compounds share the core structure of "2-(piperidin-4-yl)ethan-1-ol" with the target compound "2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol". The primary difference lies in the substituent at the piperidine nitrogen. While the target compound has a 2-methylpropyl group, these analogues feature a 1,3,4-thiadiazol-2-yl group. This structural similarity suggests potential shared pharmacological properties and makes them relevant for comparative analysis. []
Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. [, , ] Its pharmacodynamics were studied in A375 melanoma and Colo205 colon cancer xenograft models to understand the relationship between its systemic concentrations, phosphorylated MEK1 inhibition, and tumor growth inhibition. [, , ] GDC-0879 demonstrated comparable in vitro potency in both cell lines and required a threshold of >40% pMEK1 inhibition for tumor growth inhibition. [, , ]
Relevance: While not directly sharing the "2-(piperidin-4-yl)ethan-1-ol" core, GDC-0879 possesses the "ethan-1-ol" moiety and exhibits anticancer activity like some compounds related to "2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol". [, , ] Its mechanism of action as a kinase inhibitor provides a contrasting point for understanding structure-activity relationships and exploring different modes of anticancer activity.
Compound Description: LQFM032 was designed and synthesized to investigate its anxiolytic-like effects. [] Pharmacological evaluations including the Irwin test, sodium pentobarbital-induced sleep, open field, and elevated plus maze tests demonstrated that LQFM032 exhibits anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways. [] Further studies revealed that LQFM032 does not alter mnemonic activity. []
Relevance: This compound highlights the importance of the "ethan-1-ol" and substituted piperazine moiety for potential anxiolytic activity. [] Although LQFM032 features a piperazine ring instead of piperidine as in "2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol", the shared "ethan-1-ol" and similar nitrogen-containing heterocyclic rings provide valuable insights into structural variations and their impact on biological activity. []
Compound Description: This series of compounds was designed and synthesized as potential antihypertensive agents targeting T-type Ca2+ channels. [] Structure-activity relationship studies revealed that the position of the amide group and substituents on the benzene ring significantly affected the inhibitory activity towards T-type Ca2+ channels and selectivity over L-type Ca2+ channels. []
Relevance: These derivatives share the "2-(1-alkylpiperidin-4-yl) " core with the target compound "2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol". [] The key differences include the presence of an acetamide group instead of the ethan-1-ol moiety and a chiral center at the amide nitrogen with a (1R)-1-(4-fluorophenyl)-2-methylpropyl substituent. [] Despite these differences, the shared core structure and focus on cardiovascular activity make these compounds relevant for comparative analysis.
Compound Description: SR 16435 is a novel mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor agonist with high binding affinity and partial agonist activity at both receptors. [, , ] Preclinical studies in mice revealed that SR 16435 exhibited antinociceptive effects mediated by μ-opioid receptors and diminished rewarding properties compared to morphine. [] Notably, SR 16435 also showed reduced tolerance development to its antinociceptive effects compared to morphine. []
Relevance: Although structurally distinct from "2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol", SR 16435 provides a valuable point of comparison for exploring alternative approaches to analgesia. [, , ] It highlights the potential of targeting both NOP and μ-opioid receptors for pain management with potentially reduced side effects and tolerance development compared to traditional opioid analgesics. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.